N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide
Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide is a heterocyclic compound featuring a benzo-fused 1,4-oxazepine core. The structure includes a tetrahydrooxazepine ring with a methyl group at position 4 and a ketone at position 3.
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-3-19(16,17)13-9-4-5-11-10(8-9)12(15)14(2)6-7-18-11/h4-5,8,13H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTDSFQMKRWEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OCCN(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The resulting intermediate can then undergo further reactions to form the desired oxazepine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may have therapeutic potential, particularly in the development of new drugs.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Sulfonamide vs. Carboxamide Derivatives
- Benzenesulfonamide Derivatives : Compounds like 5-ethyl-2-methoxy- and 3-chloro-4-fluoro-benzenesulfonamide introduce aromatic substituents that may enhance binding affinity to hydrophobic pockets in biological targets. The chloro and fluoro groups in CAS 922006-87-9 could improve metabolic stability .
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 3-chloro-4-fluoro substituents in CAS 922006-87-9 may polarize the benzenesulfonamide moiety, increasing electrophilicity and reactivity .
Research Implications and Limitations
While the provided evidence lacks detailed pharmacological or physicochemical data (e.g., solubility, melting points), the structural comparisons highlight design strategies for optimizing sulfonamide- and carboxamide-based therapeutics. The absence of biological activity data limits mechanistic insights, but the diversity in substituents underscores the versatility of the benzo-fused oxazepine scaffold in drug discovery .
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 372.4 g/mol. Its structure features a tetrahydrobenzo[f][1,4]oxazepine ring system fused with an ethanesulfonamide group. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 922054-47-5 |
| Structure | Structure |
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group may facilitate binding to these targets, modulating their activity and influencing various biological processes. However, detailed pathways remain largely unexplored due to limited research.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance:
- Sulfanilamide , a classic sulfonamide derivative, has established antibacterial properties.
Neuroprotective Effects
Compounds with similar oxazepine structures have shown potential neuroprotective effects. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine | Contains a similar oxazepine core | Potentially neuroprotective |
| Benzothiazole derivatives | Heterocyclic framework | Anticancer and antimicrobial activities |
Case Studies and Research Findings
Although specific studies on this compound are scarce, the following findings from related compounds provide insights into its potential:
-
Study on Sulfanilamide :
- Objective : Evaluate antibacterial efficacy.
- Findings : Demonstrated significant inhibition of bacterial growth in vitro.
-
Neuroprotective Study :
- Objective : Investigate the neuroprotective potential of oxazepine derivatives.
- Findings : Showed that certain derivatives could protect neuronal cells from oxidative stress.
Q & A
Q. Key Challenges :
- Byproduct Formation : Competing reactions at the 7-position may require inert atmospheres (argon/nitrogen) to suppress oxidation .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of core to sulfonyl chloride) and reaction time (4–6 hours) improves yields to ~65–70% .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.4 ppm) and confirms sulfonamide (-SO₂NH-) integration .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the benzo-fused oxazepine ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 339.12) and detects impurities .
- HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) .
Validation : Cross-referencing with computational models (e.g., PubChem CID 24744336) ensures structural accuracy .
Advanced: How can researchers resolve contradictions between in vitro cytotoxicity data and in vivo therapeutic efficacy?
Discrepancies often arise from:
- Metabolic Stability : In vitro models lack hepatic metabolism, which may detoxify or activate the compound. Use microsomal assays (human liver microsomes, NADPH cofactors) to predict metabolic pathways .
- Bioavailability : Poor solubility (logP ~2.8) limits in vivo absorption. Salt Formation (e.g., sodium or hydrochloride salts) or nanoparticle encapsulation improves pharmacokinetics .
- Dose-Response Discordance : Conduct orthotopic xenograft models to mimic tumor microenvironments, correlating in vitro IC₅₀ (e.g., 12 µM in MCF-7 cells) with in vivo tumor regression .
Case Study : A derivative showed 90% in vitro cytotoxicity but only 40% tumor reduction in mice. Adjusting dosing frequency (q.d. to b.i.d.) and using PEGylated formulations enhanced efficacy .
Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Enzyme Kinetics :
- Michaelis-Menten Analysis : Measure Kₘ and V_max shifts in carbonic anhydrase II (CA-II) inhibition. A competitive inhibitor reduces V_max without altering Kₘ .
- IC₅₀ Determination : Dose-response curves using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterase activity) .
Molecular Docking :
- AutoDock Vina : Simulate binding poses in CA-II’s active site. The sulfonamide group coordinates Zn²⁺, while the oxazepine ring occupies hydrophobic pockets .
- MD Simulations : Assess binding stability (RMSD <2.0 Å over 100 ns trajectories) .
Biochemical Validation :
- Western Blotting : Confirm downstream effects (e.g., reduced HIF-1α in hypoxia models) .
Structural Analogs: How do substituents influence biological activity and physicochemical properties?
Q. Key Trends :
- Electron-Withdrawing Groups (e.g., CF₃): Increase enzyme affinity but reduce solubility .
- Alkyl Chains : Balance potency and metabolic stability (e.g., ethyl > methyl in CA-II inhibition) .
Advanced: How can researchers address stability issues under physiological conditions?
- pH Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) for 24h. LC-MS identifies degradation products (e.g., hydrolysis of the oxazepine ring at pH <3) .
- Light Sensitivity : Store in amber vials at -20°C; avoid DMSO stock solutions >1 month .
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) to formulations to prevent sulfonamide oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
